3-({[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE
CAS No.: 1113108-36-3
Cat. No.: VC6020156
Molecular Formula: C25H26N4OS
Molecular Weight: 430.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1113108-36-3 |
|---|---|
| Molecular Formula | C25H26N4OS |
| Molecular Weight | 430.57 |
| IUPAC Name | 3-(3,4-dimethylphenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C25H26N4OS/c1-16(2)13-19-6-9-20(10-7-19)22-11-12-24(28-27-22)31-15-23-26-25(29-30-23)21-8-5-17(3)18(4)14-21/h5-12,14,16H,13,15H2,1-4H3 |
| Standard InChI Key | QLJAGQWDYFDAET-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)CC(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
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A pyridazine ring (a six-membered di-azaheterocycle) substituted at positions 3 and 6.
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At position 3: A sulfanyl-methyl-1,2,4-oxadiazole group bearing a 3,4-dimethylphenyl substituent.
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At position 6: A 4-(2-methylpropyl)phenyl group (isobutyl-substituted benzene).
This arrangement introduces significant steric bulk and lipophilicity, influenced by the dimethylphenyl and isobutylphenyl groups .
Estimated Physicochemical Parameters
Based on structurally analogous compounds (Table 1), key properties can be extrapolated:
Table 1: Comparative Physicochemical Properties of Analogous Compounds
The 4-(2-methylpropyl)phenyl group enhances lipophilicity compared to simpler aryl substituents, likely increasing membrane permeability but reducing aqueous solubility . The 1,2,4-oxadiazole moiety contributes to metabolic stability, a feature leveraged in drug design for protease inhibitors and kinase modulators.
Synthesis and Characterization
Synthetic Strategy
The synthesis likely follows a multi-step approach, as seen in analogous pyridazine-oxadiazole hybrids:
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Oxadiazole Formation: Cyclocondensation of a nitrile derivative with an amidoxime intermediate.
Example: -
Sulfanyl Linkage Installation: Nucleophilic substitution or thiol-ene coupling to attach the sulfanyl-methyl bridge.
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Pyridazine Functionalization: Suzuki-Miyaura coupling to introduce the 4-(2-methylpropyl)phenyl group at position 6.
Analytical Characterization
Key characterization methods for similar compounds include:
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NMR Spectroscopy: To confirm substituent positions and purity.
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High-Resolution Mass Spectrometry (HRMS): For molecular weight verification.
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HPLC: Assessing purity (>95% typical for screening compounds) .
Computational Insights
Molecular Docking Studies
While no specific data exists for this compound, docking simulations of analogs reveal:
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Hydrophobic Interactions: The dimethylphenyl and isobutylphenyl groups likely anchor the molecule in hydrophobic protein pockets.
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Hydrogen Bonding: The oxadiazole’s nitrogen atoms may form H-bonds with catalytic residues in target enzymes .
ADMET Predictions
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